6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative featuring a 1,3,5-triazine-2,4-diamine core. Key structural elements include:
- Aryl substituent: A 3-methylphenyl group at the N2 position, contributing hydrophobic interactions and steric effects.
Properties
IUPAC Name |
6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-5-3-6-17(13-16)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)18-7-4-8-19(14-18)30-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCAFBFPDWBGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method involves the reaction of 3-methoxyphenylpiperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the triazine ring can produce dihydrotriazine derivatives .
Scientific Research Applications
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can modulate its biological activity .
Comparison with Similar Compounds
Key Observations :
- Piperazine substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating effects and moderate hydrophobicity, contrasting with the electron-withdrawing 3-chlorophenyl in or non-substituted phenyl in .
- N-aryl groups : The 3-methylphenyl group balances steric bulk and hydrophobicity, whereas bulkier substituents (e.g., 2,4-dimethylphenyl in ) may hinder target binding.
Analogues with Triazine Core Modifications
Key Observations :
- Triazine substituents : Electron-withdrawing groups (e.g., sulfonyl in ) increase reactivity, while aryl groups (e.g., fluorophenyl in ) enhance π-π stacking.
- Biological relevance : The target compound’s piperazine and methylphenyl groups may optimize pharmacokinetics compared to simpler triazines (e.g., ).
Biological Activity
The compound 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H25N7O
- Molecular Weight: 391.5 g/mol
- IUPAC Name: 2-N-(3-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
The compound features a triazine ring linked to a methoxyphenyl group and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety is known to bind to dopamine and serotonin receptors , modulating their activity and influencing various signaling pathways. This interaction suggests potential applications in treating neurological disorders and other conditions influenced by these neurotransmitters.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological properties:
- Antidepressant Activity: Due to its ability to modulate serotonin levels.
- Antipsychotic Effects: Potential interaction with dopamine receptors may contribute to antipsychotic properties.
- Anticonvulsant Activity: Similar compounds have shown efficacy in reducing seizure activity.
Research Findings
A variety of studies have investigated the biological activity of similar triazine derivatives. Below are summarized findings relevant to the compound :
Case Studies
- Antidepressant Efficacy : A study examining the effects of similar triazines on animal models demonstrated significant reductions in depressive behaviors when administered at specific dosages.
- Antipsychotic Properties : Another investigation focused on a related compound's ability to reduce psychotic symptoms in rodent models, indicating the potential for clinical applications in treating schizophrenia.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
